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Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B15543962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common agents used to inhibit the glucose

transporter 1 (GLUT1): 3-O-Methyl-D-glucose (3-OMG) and Cytochalasin B. GLUT1 is a

ubiquitously expressed transmembrane protein critical for facilitative glucose transport into

cells. Its upregulation in various cancers has made it a key target for therapeutic development.

Understanding the distinct mechanisms, potencies, and experimental considerations of

inhibitors like 3-OMG and Cytochalasin B is crucial for designing and interpreting research in

metabolism and oncology.

Mechanism of Action and Performance
3-O-Methyl-D-glucose (3-OMG) is a structural analog of D-glucose. Its primary mechanism

involves acting as a competitive substrate for GLUT1.[1] It is recognized and transported into

the cell by GLUT1, but unlike glucose, it is not a substrate for hexokinase and therefore is not

phosphorylated or further metabolized.[2][3][4] This allows 3-OMG to compete with glucose for

transport, effectively reducing the uptake of metabolizable sugars. Because it is not trapped

intracellularly, it is often used in assays to specifically measure the kinetics of glucose

transport, independent of downstream metabolic processes.[3]

Cytochalasin B is a cell-permeable mycotoxin that potently inhibits GLUT1.[5] Its mechanism is

distinct from competitive substrates. It binds with high affinity to a site on the intracellular

domain of the GLUT1 transporter when it is in its inward-open conformation.[6][7] This binding

event locks the transporter in this conformation, preventing the conformational change
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necessary to transport glucose into the cell.[6] This allosteric inhibition effectively blocks

glucose transport. While some studies describe the kinetics as competitive with respect to

glucose, its binding to an internal site distinguishes it from classic competitive inhibitors that

bind to the external glucose site.[6][8][9][10]

Logical Relationship: GLUT1 Transport Cycle and
Inhibition
The following diagram illustrates the facilitative diffusion process mediated by GLUT1 and the

points of intervention for both 3-O-Methyl-D-glucose and Cytochalasin B.
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Caption: GLUT1 transport cycle and points of inhibition by 3-OMG and Cytochalasin B.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b15543962?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Comparison
The following table summarizes key quantitative metrics for 3-O-Methyl-D-glucose and

Cytochalasin B as GLUT1 inhibitors.

Feature 3-O-Methyl-D-glucose Cytochalasin B

Mechanism of Action

Competitive substrate;

transported but not

metabolized.[1][2][4]

Binds to the intracellular

domain of GLUT1, locking it in

an inward-open state.[6][7]

Type of Inhibition Competitive

Non-competitive/Allosteric

(binds to a distinct site).[6][7]

[11]

IC50 (GLUT1)

Not typically used as a potent

blocker; effective in the

millimolar (mM) range.[11][12]

[13]

Potent inhibitor; IC50 values

reported at 0.110 µM and 0.52

µM.[14][15]

Selectivity
Transported by multiple GLUT

isoforms.

Inhibits GLUT1, GLUT3, and

GLUT4 with submicromolar

IC50s; less potent against

GLUT2 (IC50 = 2.12 µM).[15]

Primary Off-Target Effects

Minimal; may inhibit

hexokinase at very high

concentrations.[13]

Potent inhibitor of actin

polymerization, disrupting the

cytoskeleton, cell motility, and

cytokinesis.[5][14][16]

Cytotoxicity
Generally considered nontoxic.

[17]

Induces cytotoxicity, apoptosis,

and cell cycle arrest at

micromolar concentrations

(e.g., IC50 = 7.9 µM in HeLa

cells).[5][18][19]

Downstream Cellular Consequences of GLUT1
Inhibition
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Inhibiting GLUT1 has profound effects on cellular metabolism and viability, particularly in cells

that are highly dependent on glycolysis. Cytochalasin B introduces a significant confounding

variable due to its potent effects on the cytoskeleton.
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Caption: Downstream cellular effects of GLUT1 inhibition and the off-target impact of
Cytochalasin B.

Experimental Protocols
Detailed methodologies are essential for reproducible results when studying GLUT1 inhibition.
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Glucose Uptake Assay using Radiolabeled 3-O-Methyl-
D-glucose
This assay directly measures the rate of glucose transport.

Cell Preparation:

Culture cells (e.g., HEK293, HeLa, or erythrocytes) to the desired confluency in

appropriate culture plates (e.g., 24-well plates).

Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (or PBS) to

remove any residual glucose.

Starve the cells by incubating them in a glucose-free KRH buffer for 30-60 minutes at

37°C to reduce intracellular ATP levels.[7]

Inhibition Step:

Prepare solutions of your test inhibitor (e.g., varying concentrations of Cytochalasin B) in

glucose-free KRH buffer. For a competitive assay with 3-OMG, prepare solutions with a

fixed concentration of labeled 3-OMG and varying concentrations of unlabeled glucose.

Remove the starvation buffer and add the inhibitor-containing buffer to the cells. Incubate

for a predetermined time (e.g., 15-30 minutes) at 37°C.

Uptake Measurement:

Prepare an uptake solution containing KRH buffer, a specific concentration of [³H]-3-O-

Methyl-D-glucose (e.g., 0.5 mmol/L, 1 µCi/mL), and the corresponding concentration of the

inhibitor.[12]

Initiate the transport assay by adding the uptake solution to the cells. Incubate for a short,

defined period where uptake is linear (e.g., 5-10 minutes) at the desired temperature (e.g.,

22°C or 37°C).[20]

Termination and Lysis:
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Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three

times with an ice-cold KRH buffer containing a GLUT1 inhibitor like phloretin to prevent

efflux.

Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

Quantification:

Transfer the cell lysate to a scintillation vial.

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Determine the protein concentration of a parallel well using a BCA or Bradford assay to

normalize the uptake counts (counts per minute per mg of protein).

Cytochalasin B Binding Assay
This assay measures the binding of Cytochalasin B to GLUT1, often performed with erythrocyte

"ghosts" (membranes).

Membrane Preparation:

Obtain fresh human erythrocytes and wash them repeatedly in isotonic saline solution.

Lyse the erythrocytes in a hypotonic phosphate buffer and centrifuge to pellet the

membranes ("ghosts").

Wash the membranes multiple times in the hypotonic buffer to remove residual

hemoglobin.

Binding Reaction:

In microcentrifuge tubes, combine the erythrocyte membranes with a solution containing

[³H]-Cytochalasin B at a fixed concentration.

For displacement experiments, add varying concentrations of the test compound (e.g., 3-

OMG or unlabeled Cytochalasin B).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the mixture for a sufficient time to reach equilibrium (e.g., 10-20 minutes) at 4°C.

Separation and Quantification:

Separate the membrane-bound [³H]-Cytochalasin B from the free ligand by centrifugation.

Carefully remove the supernatant.

Solubilize the membrane pellet.

Quantify the radioactivity in the pellet using a liquid scintillation counter.

Non-specific binding is determined in parallel samples containing a large excess of

unlabeled Cytochalasin B.

Workflow Diagram: General Inhibitor Screening
The following diagram outlines a typical workflow for screening and validating potential GLUT1

inhibitors.
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Caption: Standard experimental workflow for assessing GLUT1 inhibitor efficacy.
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Summary and Recommendations
Choosing between 3-O-Methyl-D-glucose and Cytochalasin B depends entirely on the

experimental objective.

Choose 3-O-Methyl-D-glucose (3-OMG) when the goal is to specifically measure or

competitively inhibit the transport step of glucose uptake without confounding effects from

metabolism or cytotoxicity. It is the ideal tool for kinetic studies of the GLUT1 transporter

itself.

Choose Cytochalasin B when a potent, rapid blockade of GLUT1 is required, and it can

serve as a positive control for GLUT1 inhibition.[14] However, researchers must be acutely

aware of its significant off-target effects on the actin cytoskeleton. Any observed cellular

phenotype (e.g., cell death, changes in morphology) cannot be solely attributed to GLUT1

inhibition without appropriate controls to account for its effects on actin polymerization.[5][16]

[18]

For drug development professionals, while Cytochalasin B's potency is attractive, its lack of

specificity and inherent cytotoxicity make it unsuitable as a therapeutic lead. It remains,

however, a critical pharmacological tool for elucidating the structure and function of GLUT1.[7]

[21][22] 3-OMG, while not a potent inhibitor, provides a clean system for studying the transport

process that potential new drug candidates aim to block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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